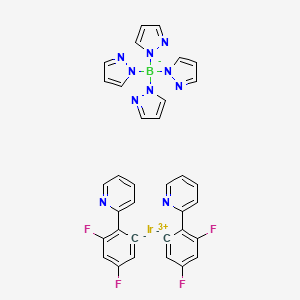
borate iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borate iridium(III) is a coordination compound that features iridium in the +3 oxidation state, coordinated with borate ligands. This compound is part of a broader class of iridium complexes known for their unique photophysical and photochemical properties. These properties make borate iridium(III) compounds particularly valuable in various scientific and industrial applications, including catalysis, organic light-emitting diodes (OLEDs), and medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borate iridium(III) compounds typically involves the reaction of iridium precursors with borate ligands under controlled conditions. One common method is the oxidative addition of borate ligands to iridium(III) complexes. This process often requires the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of borate iridium(III) compounds may utilize automated systems for borate fusion. This involves mixing a powder sample with a fusion flux inside a platinum-5% gold crucible, heating to about 1000 – 1150 °C with agitation until complete reaction and dissolution to form a homogeneous molten glass . This method ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Borate iridium(III) compounds undergo various chemical reactions, including:
Reduction: Reduction reactions can also occur, where the iridium center is reduced, often leading to changes in the coordination environment.
Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include perfluorobenzyl iodide, carbon monoxide, and phosphines such as PMe3. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition of perfluorobenzyl iodide to borate iridium(III) complexes can yield products such as TpIr(CF2C6F5)(CO)I .
Scientific Research Applications
Borate iridium(III) compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of borate iridium(III) compounds often involves the generation of reactive oxygen species (ROS) through photodynamic processes. Upon exposure to light, these compounds can undergo intersystem crossing to produce triplet excited states, which then interact with molecular oxygen to generate singlet oxygen and other ROS . These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Cyclometalated Iridium(III) Complexes: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs and anticancer research.
Cobalt(III) Carbene Complexes: These complexes have electronic excited-state structures similar to cyclometalated iridium(III) compounds and are explored for their photophysical and photochemical properties.
Uniqueness
Borate iridium(III) compounds are unique due to their specific coordination environment and the presence of borate ligands, which can enhance their stability and reactivity. Additionally, the ability to generate ROS under light exposure makes them particularly valuable in photodynamic therapy .
Properties
Molecular Formula |
C34H24BF4IrN10 |
|---|---|
Molecular Weight |
851.6 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |
InChI Key |
JNXGRNJTEKQFND-UHFFFAOYSA-N |
Canonical SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


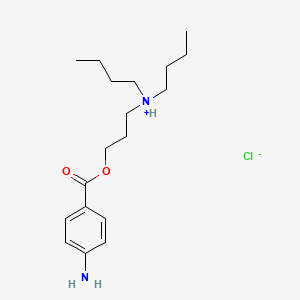
![4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid](/img/structure/B12295425.png)
![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)
![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)
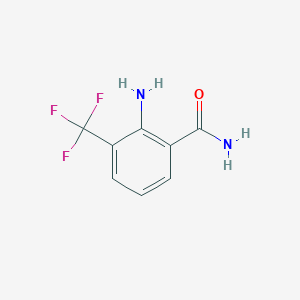
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)



![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
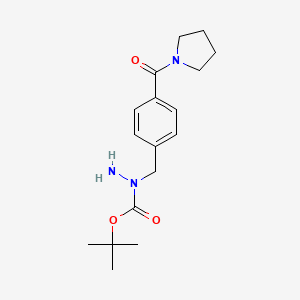
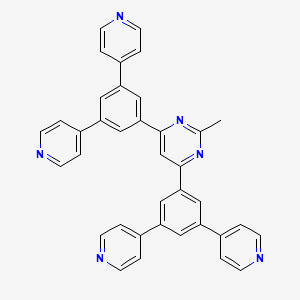
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
